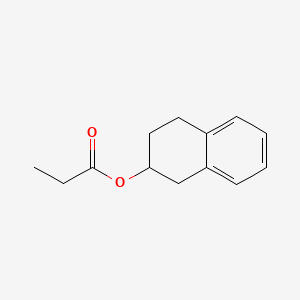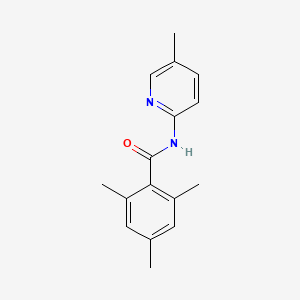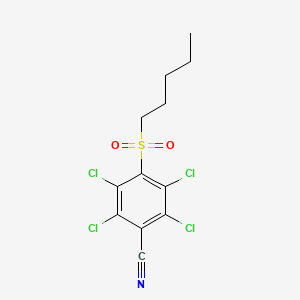
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with the molecular formula C13H11Cl4NO2S It is known for its unique structural properties, which include a benzonitrile core substituted with four chlorine atoms and a pentylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrachlorobenzonitrile and pentylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The pentylsulfonyl chloride is added to the 2,3,5,6-tetrachlorobenzonitrile under controlled temperature and stirring conditions. The reaction mixture is then allowed to proceed until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while hydrolysis can produce carboxylic acids or amides.
Applications De Recherche Scientifique
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachlorobenzonitrile: Lacks the pentylsulfonyl group, making it less versatile in certain reactions.
4-Methylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Contains a methylsulfonyl group instead of a pentylsulfonyl group, which may affect its reactivity and applications.
4-Ethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Similar structure but with an ethylsulfonyl group, leading to different chemical properties.
Uniqueness
4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the pentylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
56916-64-4 |
|---|---|
Formule moléculaire |
C12H11Cl4NO2S |
Poids moléculaire |
375.1 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-pentylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11Cl4NO2S/c1-2-3-4-5-20(18,19)12-10(15)8(13)7(6-17)9(14)11(12)16/h2-5H2,1H3 |
Clé InChI |
QIWWTBJLBOJJSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


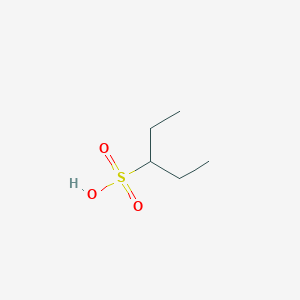
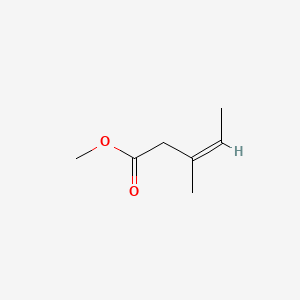
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)



![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
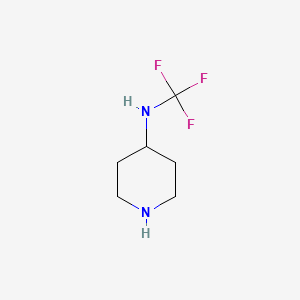
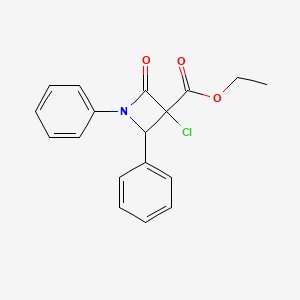
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)

